1H-Pyrazole-3-carbaldehyde
Overview
Description
1H-Pyrazole-3-carbaldehyde is an organic compound with the molecular formula C4H4N2O. It is a heterocyclic compound containing a pyrazole ring with an aldehyde functional group at the third position. This compound is a pale yellow solid and is known for its reactivity and versatility in organic synthesis.
Mechanism of Action
Target of Action
1H-Pyrazole-3-carbaldehyde, also known as 1H-pyrazole-5-carbaldehyde, is a compound that has been synthesized and studied for its biological activity It has been found that pyrazole compounds have a wide spectrum of bioactivity, which suggests they interact with multiple targets .
Mode of Action
It is known that pyrazole compounds interact with their targets to exert their effects
Biochemical Pathways
It is known that pyrazole compounds can affect various biochemical pathways due to their wide spectrum of bioactivity . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
It has been found that some pyrazole-3-carbaldehyde derivatives show good activity against certain bacteria and fungi . Additionally, some compounds have shown good binding strength with target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-carbaldehyde can be synthesized through various methods. One common method involves the Vilsmeier-Haack reaction, where 1H-pyrazole is treated with a Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) to introduce the aldehyde group at the third position . Another method involves the oxidation of 1H-pyrazole-3-methanol using oxidizing agents such as pyridinium chlorochromate or manganese dioxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure high yield and purity. The use of solid-phase synthesis techniques is also common, allowing for the efficient production of this compound on a large scale .
Chemical Reactions Analysis
1H-Pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form 1H-pyrazole-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction of the aldehyde group can yield 1H-pyrazole-3-methanol. This reaction typically involves the use of reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. For example, reaction with hydrazine can form hydrazones, which are useful intermediates in the synthesis of various heterocyclic compounds .
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Hydrazine, amines
Major Products Formed:
- 1H-Pyrazole-3-carboxylic acid
- 1H-Pyrazole-3-methanol
- Hydrazones
Scientific Research Applications
1H-Pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines . These compounds have significant applications in medicinal chemistry and materials science.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents . They are also used in the development of fluorescent probes for bioimaging .
Medicine: The compound and its derivatives have shown promise in the development of new pharmaceuticals, particularly as kinase inhibitors and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes .
Comparison with Similar Compounds
1H-Pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
1H-Indole-3-carbaldehyde: Both compounds have an aldehyde group at the third position, but 1H-Indole-3-carbaldehyde has an indole ring instead of a pyrazole ring.
1H-Pyrazole-4-carbaldehyde: This compound has the aldehyde group at the fourth position, which affects its chemical properties and reactivity compared to this compound.
Uniqueness: this compound is unique due to its specific positioning of the aldehyde group, which allows for selective reactions and the formation of diverse derivatives. Its versatility in synthesis and wide range of applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
1H-pyrazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-3-4-1-2-5-6-4/h1-3H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFGFAUMBISMLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959979 | |
Record name | 1H-Pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-50-1 | |
Record name | 1H-Pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes to 1H-Pyrazole-3-carbaldehyde?
A: this compound can be synthesized through various methods. One approach involves the oxidation of [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol under mild conditions []. Another method utilizes the reaction of polyhalogenated nitrobutadienes to yield 4-Nitro-3-amino-1H-pyrazole-5-carbaldehydes and Pyrazolo[3,4-f]indazole-4,8-diones []. The choice of method often depends on the desired substituents and overall synthetic strategy.
Q2: How is this compound utilized in organic synthesis?
A: This compound serves as a valuable building block in organic synthesis, primarily due to its reactive aldehyde moiety. It readily undergoes Knoevenagel condensation reactions with various active methylene compounds. For instance, it reacts with 3-methyl-1-phenylpyrazolin-5-(4H)-one in the presence of an ionic liquid like ethylammonium nitrate to afford 3-methyl-4-[(1,3-diphenyl-1H--pyrazolo-4-yl)methylene]-1-phenylpyrazolin-5-(4H)-ones []. This reaction highlights its utility in constructing complex heterocyclic systems.
Q3: Are there any notable applications of this compound derivatives?
A: Yes, derivatives of this compound have shown promise in various fields. For example, they have been incorporated into pyran-linked phthalazinone-pyrazole hybrids, which displayed cytotoxicity against lung and cervical carcinoma cell lines in vitro []. Additionally, this compound has been immobilized onto silica gel, creating a new chelating matrix (SiNP) for solid-phase extraction of heavy metals like Pb(II), Cd(II), Cu(II), and Zn(II) from aqueous solutions [].
Q4: What insights have computational studies provided regarding this compound?
A: Computational studies, particularly those utilizing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of this compound and its derivatives []. These studies provide valuable information about molecular geometry, thermochemical properties, and reactivity descriptors such as ionization potential, electron affinity, and electrophilicity index. Such data are crucial for understanding its chemical behavior and predicting potential applications.
Q5: How does the structure of this compound influence its reactivity?
A: The presence of both the pyrazole ring and the aldehyde group significantly influences the reactivity of this compound. The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding and coordination with metal ions, influencing its interaction with biological targets or its ability to chelate metal ions []. The aldehyde group, being electrophilic, is prone to attack by nucleophiles, making it suitable for reactions like Knoevenagel condensation [, ]. Modifications to the pyrazole ring or the aldehyde substituent can therefore modulate its reactivity and downstream applications.
Q6: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A6: Various analytical techniques are crucial for characterizing this compound and its derivatives. These include:
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